molecular formula C13H14O5 B141508 7-Goniofufurone CAS No. 136778-39-7

7-Goniofufurone

Cat. No.: B141508
CAS No.: 136778-39-7
M. Wt: 250.25 g/mol
InChI Key: OGSSCWFZICJOMO-SLIWXIDXSA-N
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Description

7-Goniofufurone is a bioactive styryl lactone natural product that has attracted significant interest in medicinal chemistry and oncology research due to its potent and selective in vitro antitumor activities. Isolated from plants of the Goniothalamus genus, this compound serves as a promising lead structure in the search for novel anticancer agents . Its core structure features a [3.3.0]furofuranone scaffold, which is a key pharmacophore for its biological activity . Research indicates that this compound and its synthetic analogues exhibit powerful antiproliferative effects against a range of human tumor cell lines, including leukemia (K562, HL-60), breast adenocarcinoma (MCF-7, MDA-MB-231), and others . A critical value proposition of this compound class is its selectivity; many analogues have been shown to be highly cytotoxic to malignant cells while being non-toxic to normal cells, such as fetal lung fibroblasts (MRC-5) . The mechanism of action for the cytotoxic effects is mediated by the induction of apoptosis (programmed cell death) and can involve changes in cell cycle distribution, as confirmed by flow cytometry studies . The structural features of this compound, particularly the stereochemistry and substituents at the C-7 position, are crucial for its potency. Structure-Activity Relationship (SAR) studies reveal that modifications at this position can dramatically enhance antiproliferative activity, with some 7-substituted analogues demonstrating over 1000-fold higher potency than the parent lead compound and even exceeding the activity of the commercial drug doxorubicin against certain cell lines . This makes this compound an invaluable chemical tool for probing biological pathways and a prime candidate for further derivatization and bioisosteric replacement, such as with thiazole rings, to optimize potency and metabolic stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136778-39-7

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

(2R,3S,3aR,6aR)-3-hydroxy-2-[hydroxy(phenyl)methyl]-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one

InChI

InChI=1S/C13H14O5/c14-9-6-8-12(18-9)11(16)13(17-8)10(15)7-4-2-1-3-5-7/h1-5,8,10-13,15-16H,6H2/t8-,10?,11-,12+,13-/m1/s1

InChI Key

OGSSCWFZICJOMO-SLIWXIDXSA-N

SMILES

C1C2C(C(C(O2)C(C3=CC=CC=C3)O)O)OC1=O

Isomeric SMILES

C1[C@@H]2[C@@H]([C@H]([C@H](O2)C(C3=CC=CC=C3)O)O)OC1=O

Canonical SMILES

C1C2C(C(C(O2)C(C3=CC=CC=C3)O)O)OC1=O

Synonyms

7-epi-goniofufurone
7-goniofufurone
goniofufurone

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of 7 Goniofufurone

Total Synthesis Approaches

Chiral Pool Synthesis Utilizing Carbohydrate-Derived Precursors

The use of carbohydrates as starting materials provides a distinct advantage in enantioselective synthesis due to their multiple stereocenters. Various monosaccharides and their derivatives have been successfully employed to construct the bicyclic core of 7-goniofufurone and its stereoisomers.

D-Glucose, an abundant and inexpensive monosaccharide, has served as a versatile starting point for the synthesis of (+)-goniofufurone and its 7-epimer. researchgate.net One notable strategy involves the reaction of hemiacetals derived from D-glucose with Meldrum's acid to form the lactone moiety. researchgate.net Subsequent addition of phenylmagnesium bromide to an aldehyde intermediate is a key step in introducing the phenyl group. researchgate.net Researchers have found that the diastereoselectivity of this Grignard addition can be influenced by additives like zinc chloride, which can shift the ratio of the resulting L-ido and D-gluco configured products. researchgate.net Another approach from D-glucose utilizes a non-classical Wittig reaction. researchgate.net Furthermore, palladium(II)-catalyzed oxycarbonylation of unsaturated polyols derived from D-glucose has been employed in the synthesis of both natural and unnatural enantiomers of goniofufurone and its 7-epimers.

Key Synthetic Intermediates from D-Glucose:

Starting MaterialKey Intermediate(s)Key ReactionsRef
D-GlucoseHemiacetals (15, 16), Aldehydes (9, 12)Reaction with Meldrum's acid, Grignard addition researchgate.net
D-GlucoseUnsaturated polyolsPalladium(II)-catalyzed oxycarbonylation
D-Glucose---Non-classical Wittig reaction researchgate.net

D-Xylose has proven to be a valuable chiral precursor for the divergent synthesis of (+)-goniofufurone, 7-epi-(+)-goniofufurone, and crassalactone C. nih.govacs.orgfigshare.com This approach allows for the generation of multiple related natural products from a common starting material. nih.gov Synthetic routes commencing from D-xylose have successfully yielded both the natural (+)-enantiomers and the unnatural 7-epi-(-)-goniofufurone. nih.gov A silylated lactone, also derived from D-xylose, has been utilized in an efficient synthesis of goniofufurone. researchgate.net

Synthetic Targets from D-Xylose:

Starting MaterialProduct(s)Key FeaturesRef
D-Xylose(+)-Goniofufurone, 7-epi-(+)-goniofufurone, (+)-Crassalactone CDivergent synthesis nih.govacs.orgfigshare.com
D-Xylose7-epi-(-)-Goniofufurone, (-)-Crassalactone CSynthesis of unnatural enantiomers nih.gov
D-Xylose(+)-GoniofufuroneUtilized a silylated lactone intermediate researchgate.net

D-(-)-Tartaric acid is another readily available chiral building block that has been effectively used in the stereoselective synthesis of several styryllactones, including 7-epi-goniofufurone. nih.govacs.orgthieme-connect.comresearchgate.net A common strategy involves the elaboration of a trihydroxy ester derived from tartaric acid. thieme-connect.com Key transformations include stereoselective reductions of ketones using reagents like borohydride (B1222165) and Selectride. researchgate.net A masked tetrol intermediate, prepared from the bis-dimethylamide of tartaric acid, has also been a central component in the synthesis of a range of bioactive styryllactones. nih.govacs.orgresearchgate.net

Synthetic Highlights from D-(-)-Tartaric Acid:

Starting MaterialKey IntermediateKey ReactionsTarget Compound(s)Ref
D-(-)-Tartaric AcidTrihydroxy esterHigh-yielding stereoselective transformations(+)-9-Deoxygoniopypyrone, (+)-Goniopypyrone, (+)-7-epi-Goniofufurone thieme-connect.com
D-(-)-Tartaric AcidMasked tetrolHydroxy-directed lactonization(+)-Goniofufurone, (+)-7-epi-Goniofufurone, and others nih.govacs.orgresearchgate.net
D-(-)-Tartaric AcidKetonesStereoselective reductions (borohydride, Selectride)(+)-7-epi-Goniofufurone researchgate.net

Synthetic Routes from D-glycero-D-gulo-heptono-γ-lactone:

Starting MaterialKey Strategy/ReactionOutcomeRef
D-glycero-D-gulo-heptono-γ-lactone8-step stereoselective synthesisConfirmation of absolute configuration of (+)-goniofufurone rsc.org
D-glycero-D-gulo-heptono-γ-lactoneIntramolecular Michael reactionUnambiguous synthesis of the enantiomer of natural goniofufurone rsc.org
D-glycero-D-gulo-heptono-γ-lactoneAcetonation, selective deacetonation, glycol cleavage, Grignard reactionEfficient synthesis of various styryllactones researchgate.net

Key Transformations Starting from Diacetone-D-glucose (B1670380):

Starting MaterialKey Reaction(s)Intermediate/Product FeatureRef
Diacetone-D-glucoseStereoselective nucleophilic substitution at the anomeric positionConstruction of the cis-fused bicyclic system ingentaconnect.com
Diacetone-D-glucoseSequential hydrolysis-oxidation-Grignard reagent addition ("one pot")Placement of the phenyl group at C-7 ingentaconnect.comingentaconnect.com
Diacetone-D-glucoseHighly stereoselective nucleophilic substitutionSynthesis of 7-epi-(+)-goniofufurone in 33% overall yield sci-hub.se

Key Synthetic Reactions and Stereoselective Methodologies for this compound Core Construction

The synthesis of this compound, a bioactive styryllactone, has been the focus of numerous research efforts, leading to the development of several elegant and efficient stereoselective strategies. These approaches often employ a range of modern synthetic reactions to construct the characteristic bicyclic furofuranone core and establish the correct stereochemistry. Key methodologies include kinetic resolutions, various cyclization strategies, and stereoselective reductions to control the compound's complex three-dimensional architecture.

Jacobsen Hydrolytic Kinetic Resolution Applications

The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a powerful method for obtaining enantiomerically pure epoxides, which are versatile chiral building blocks in organic synthesis. wikipedia.orgresearchgate.net In the context of synthesizing styryllactones like this compound, HKR has been employed as a crucial step to establish initial stereocenters with high enantiomeric purity. researchgate.net

This technique utilizes a chiral (salen)Co(III) complex as a catalyst to effect the enantioselective hydrolysis of a racemic terminal epoxide. researchgate.netyoutube.com One enantiomer of the epoxide reacts preferentially with water to form a 1,2-diol, leaving the other, less reactive epoxide enantiomer unreacted and in high enantiomeric excess. wikipedia.orgyoutube.com This strategy is particularly attractive due to its operational simplicity, the use of water as a reagent, and the ability to recover both the enantioenriched epoxide and the corresponding diol, which can be easily separated. researchgate.netyoutube.com In a reported synthesis of a bicyclic styryl lactone, Jacobsen resolution was one of the key steps, starting from cinnamaldehyde (B126680) and (R)-3-hydroxyhex-5-enoic acid. researchgate.net The efficiency of HKR allows for large-scale applications, making it a cost-effective method for generating chiral precursors essential for the total synthesis of complex natural products. wikipedia.org

Table 1: Key Features of Jacobsen Hydrolytic Kinetic Resolution (HKR)

FeatureDescriptionReference
Catalyst Chiral (salen)Co(III) complex researchgate.netyoutube.com
Reagent Water wikipedia.orgresearchgate.net
Process Enantioselective hydrolysis of a racemic terminal epoxide youtube.com
Products Enantioenriched epoxide and a 1,2-diol wikipedia.org
Advantage High enantiomeric excess (>98% ee), operational simplicity, recyclable catalyst wikipedia.orgresearchgate.net
Prins Cyclization in Furofuranone Formation

The Prins cyclization is a versatile acid-catalyzed reaction between an aldehyde and a homoallylic alcohol that forms a tetrahydropyran (B127337) ring. This methodology has been effectively applied in the stereoselective synthesis of the furofuranone core of this compound. researchgate.net The reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene. nih.govimperial.ac.uk

In synthetic routes towards this compound and related structures, the Prins cyclization serves as a key strategy for constructing the bicyclic ether framework. researchgate.net For instance, a Lewis acid-promoted intramolecular annulation involving a tethered oxocarbenium ion provides direct access to the cis-fused bicyclic ether core. researchgate.net The stereochemical outcome of the cyclization can be controlled by the substrate and reaction conditions, often yielding products with high diastereoselectivity. nih.gov This reaction's ability to rapidly build molecular complexity makes it a powerful tool in the synthesis of natural products containing tetrahydropyran or furanofuran moieties. researchgate.netnih.gov

Ring-Closing Metathesis (RCM) in Stereoselective Routes

Ring-Closing Metathesis (RCM) has become an indispensable tool in organic synthesis for the construction of cyclic structures, including those found in complex natural products. nih.govcaltech.edu In several synthetic approaches to styryllactones, including 7-epi-goniofufurone, RCM is a pivotal step. researchgate.netresearchgate.net This reaction typically employs ruthenium-based catalysts (e.g., Grubbs catalysts) to facilitate the formation of a new double bond within a molecule, thereby closing a ring. caltech.edu

The power of RCM lies in its high functional group tolerance and its ability to form rings of various sizes, including macrocycles. caltech.edu In the synthesis of styryllactone precursors, an acyclic diene is subjected to RCM to efficiently construct the heterocyclic ring system. researchgate.net The development of highly active and stereoselective RCM catalysts has further enhanced the utility of this method, allowing for the synthesis of complex cyclic architectures with control over the geometry of the newly formed alkene. nih.gov

Table 2: Application of RCM in Styryllactone Synthesis

FeatureDescriptionReference
Reaction Type Ring-Closing Metathesis (RCM) researchgate.net
Key Application Construction of heterocyclic ring systems researchgate.net
Catalysts Ruthenium-based catalysts (e.g., Grubbs catalyst) caltech.edu
Substrate Acyclic diene precursors researchgate.net
Significance High functional group tolerance, efficient formation of cyclic structures caltech.edu
Palladium-Catalyzed Carbonylation for Lactone Ring Annulation

Palladium-catalyzed carbonylation reactions are a cornerstone of modern synthetic chemistry, enabling the direct introduction of a carbonyl group into organic molecules. nih.govmdpi.com This methodology has been successfully employed as a key step in the synthesis of (+)-goniofufurone for the formation of the lactone ring. researchgate.net The reaction involves the palladium-catalyzed insertion of carbon monoxide (CO) followed by intramolecular trapping by a hydroxyl group to achieve lactonization. nih.gov

This strategy is highly effective for the annulation of a lactone ring onto an existing framework. researchgate.netrsc.org In a reported synthesis, a palladium-catalyzed carbonylative Heck macrolactonization was proposed to forge both a 5-membered carbocycle and a 12-membered macrolactone in a single step, demonstrating the power of this method in complex scenarios. nih.gov The mild conditions and high efficiency associated with palladium catalysis make it a preferred method for late-stage functionalization in total synthesis. nih.gov

Diastereoselective Reduction Techniques

Controlling stereochemistry is paramount in the synthesis of natural products like this compound. Diastereoselective reduction of ketone functionalities is a frequently used and critical step to establish the correct configuration of hydroxyl groups. researchgate.netresearchgate.net

Several specific techniques have been reported in the synthesis of goniofufurone and its epimers:

Corey-Bakshi-Shibata (CBS) Reduction : The diastereoselective reduction of a ynone intermediate using the (R)-CBS catalyst with a borane (B79455) dimethyl sulfide (B99878) complex is a key step in one synthetic route. This method is well-known for its high enantioselectivity and predictability in reducing ketones to alcohols. researchgate.net

Selectride Reduction : In another approach, the stereoselective reduction of ketones was achieved using L-Selectride. This bulky reducing agent provides high diastereoselectivity due to steric hindrance, favoring hydride attack from the less hindered face of the ketone. researchgate.net

Chelation-Controlled Reduction : The reduction of α-hydroxy ketones often proceeds with high diastereoselectivity due to chelation of the reducing agent with the hydroxyl and carbonyl oxygen atoms. For example, indium-mediated allenylation of α-hydroxyl-substituted aldehydes, a key step in one total synthesis of (+)-goniofufurone, showed high diastereoselectivity attributed to a chelation effect. acs.org Trichlorosilane has also been used for the highly selective reduction of α-fluoroimines to β-fluoroamines, mimicking chelation control. nih.gov

Table 3: Diastereoselective Reduction Methods in Styryllactone Synthesis

MethodReagent/CatalystSubstrate TypeReference
CBS Reduction(R)-CBS catalyst, borane dimethyl sulfideYnone researchgate.net
Selectride ReductionL-SelectrideKetone researchgate.net
Chelation-Controlled ReductionIndiumα-hydroxy aldehyde acs.org
Acid-Mediated Cascade Cyclization Reactions

Acid-mediated cascade cyclizations offer an efficient and atom-economical approach to building complex molecular architectures in a single step. researchgate.netmdpi.com This strategy has been employed to construct the furanofurone bicyclic framework of (+)-goniofufurone in a one-pot operation. researchgate.netresearchgate.net

Intramolecular Michael Reactions in Polycyclic Synthesis

The intramolecular Michael reaction, a key process in organic synthesis, plays a crucial role in the construction of cyclic and polycyclic frameworks. masterorganicchemistry.com This reaction involves the addition of a nucleophile, typically an enolate, to an α,β-unsaturated carbonyl compound within the same molecule, leading to the formation of a new ring. masterorganicchemistry.com In the context of this compound synthesis, this strategy has been effectively employed to create the core lactone structure.

A notable application involves the use of Triton B to facilitate the intramolecular Michael addition of an oxiranylenoate intermediate. clockss.org This specific cyclization results in the formation of a 2,5-trans-tetrahydrofuran ring system, a key structural feature of goniofufurone, as a single isomer. clockss.org Another approach utilizes a spontaneous oxa-Michael reaction following a palladium-catalyzed carbonylation, which concurrently forms the lactone ring. rsc.org

The versatility of the intramolecular Michael reaction is further demonstrated in the synthesis of related styryl lactones. For instance, the synthesis of crassalactone C involves an intramolecular Michael addition of a hydroxy group to an unsaturated lactone. researchgate.net Similarly, the synthesis of various steroids employs a tandem asymmetric diastereoselective Michael addition followed by an intramolecular aldol (B89426) reaction to construct the polycyclic steroidal core. nih.gov

The general mechanism of the Michael reaction involves three primary steps:

Deprotonation to form an enolate. masterorganicchemistry.com

Conjugate addition of the enolate to the electrophilic alkene. masterorganicchemistry.com

Protonation of the resulting enolate. masterorganicchemistry.com

The intramolecular variant of this reaction follows the same fundamental principles, with the nucleophile and electrophile being part of the same molecule. masterorganicchemistry.com

Table 1: Key Intramolecular Michael Reactions in the Synthesis of this compound and Related Compounds
Starting Material/IntermediateReagent/CatalystKey TransformationProduct Core StructureReference
OxiranylenoateTriton BIntramolecular Michael addition2,5-trans-tetrahydrofuran clockss.org
Ynone intermediatePd-catalystPd-catalyzed carbonylation followed by spontaneous oxa-Michael reactionLactone ring rsc.org
γ-Hydroxy unsaturated lactone---Intramolecular Michael addition of a hydroxy groupFused lactone researchgate.net
Ketoester and enoneCopper(II) catalystAsymmetric Michael addition/intramolecular aldol cyclizationPolycyclic steroidal scaffold nih.gov

Metal-Catalyzed Oxidation/Epoxidation of Hydroxysulfinyldienes

A significant strategy in the synthesis of this compound involves the metal-catalyzed oxidation and epoxidation of hydroxysulfinyldienes. clockss.orgresearchgate.net This methodology provides a pathway to construct densely functionalized tetrahydrofuran (B95107) rings, which are central to the structure of goniofufurone. clockss.orgresearchgate.net

The process begins with the treatment of a mixture of hydroxysulfinyldienes with tert-butyl hydroperoxide (t-BuOOH) and a vanadium catalyst, typically vanadyl acetylacetonate (B107027) (VO(acac)₂). clockss.orgresearchgate.net This results in a highly regio- and stereoselective oxidation at the sulfur atom and a hydroxyl-directed epoxidation of the more electron-deficient double bond. clockss.org The resulting vinyl oxirane is then subjected to oxidative cleavage and a Wittig reaction to produce an E-enoate. clockss.org

This enoate intermediate is then primed for the key intramolecular Michael addition to form the desired 2,5-trans-tetrahydrofuran ring system. clockss.org Further transformations, including an unprecedented sulfonyloxirane cleavage with concurrent lactonization, lead to a ketolactone. clockss.org Subsequent reduction of the ketone and selective oxidation of a primary alcohol ultimately yield goniofufurone and its epimer, 7-epi-goniofufurone. clockss.org

This synthetic route highlights the utility of metal-catalyzed reactions in achieving high levels of stereocontrol, which is essential for the synthesis of complex natural products like this compound. clockss.org The use of metal catalysts, such as those based on vanadium, is crucial for directing the epoxidation to the desired position and face of the molecule. clockss.orgmdpi.com

Table 2: Key Steps in the Metal-Catalyzed Synthesis of the Goniofufurone Core
StepReactantsReagents/CatalystsKey TransformationProductReference
1Hydroxysulfinyldiene mixturet-BuOOH, VO(acac)₂Oxidation at sulfur and hydroxyl-directed epoxidationVinyl oxirane clockss.org
2Vinyl oxiraneOxidative cleavage reagents, Ph₃PCHCO₂t-Bu (Wittig reagent)Oxidative cleavage and Wittig reactionE-enoate clockss.org
3E-enoateTriton BIntramolecular Michael addition2,5-trans-tetrahydrofuran clockss.org
4Tetrahydrofuran intermediateMgBr₂Epoxysulfone cleavage and lactonizationFused furano-furone core clockss.org

Enantiospecific Synthesis of (+)-7-Goniofufurone and its Enantiomers

The enantiospecific synthesis of (+)-7-goniofufurone and its enantiomers has been achieved through various strategies, often starting from chiral pool materials like D-glucose or tartaric acid. researchgate.netcapes.gov.brresearchgate.net These approaches ensure the correct absolute stereochemistry of the final products.

One prominent method commences with D-glucose. researchgate.net Key steps in this synthesis include the conversion of a lactone intermediate through a sequence of reactions: acetonation, selective deacetonation, glycol cleavage oxidation, and a Grignard reaction. researchgate.net This leads to crucial hexitol (B1215160) intermediates. researchgate.net One of these intermediates is then transformed via another glycol cleavage oxidation and a Z-selective Wittig reaction into an enoate. researchgate.net Subsequent hydrolysis and an intramolecular Michael-type cyclization of this enoate afford (+)-goniofufurone. researchgate.net A similar reaction sequence starting from a different stereoisomer of the hexitol intermediate yields 7-epi-goniofufurone. researchgate.net

Another successful enantiospecific synthesis of (+)-7-epi-goniofufurone starts from tartaric acid. researchgate.net This approach is noted for its high yield and simplicity, with a key step involving the successive stereoselective reduction of ketones using borohydride and then Selectride. researchgate.netresearchgate.net

A more recent synthesis of (+)-goniofufurone reported in 2023 involves a palladium-catalyzed carbonylation of a ynone intermediate, followed by a spontaneous oxa-Michael reaction to form the lactone ring. rsc.org A diastereoselective reduction of the ynone is employed to prepare the necessary chiral building block for the natural product. rsc.org

These enantiospecific routes are crucial not only for obtaining the naturally occurring (+)-goniofufurone but also for providing access to its enantiomer and other stereoisomers, which are valuable for biological evaluation and structure-activity relationship studies. researchgate.netijpsr.com

Table 3: Comparison of Enantiospecific Synthetic Approaches to (+)-7-Goniofufurone
Starting MaterialKey ReactionsChiral ControlFinal Product(s)Reference
D-GlucoseAcetonation, Grignard reaction, Wittig reaction, Intramolecular Michael cyclizationChiral pool starting material(+)-Goniofufurone, 7-epi-Goniofufurone researchgate.net
Tartaric AcidStereoselective ketone reductions (borohydride, Selectride)Chiral pool starting material(+)-7-epi-Goniofufurone researchgate.netresearchgate.net
Ynone IntermediatePd-catalyzed carbonylation, Spontaneous oxa-Michael reaction, Diastereoselective ynone reductionDiastereoselective reduction(+)-Goniofufurone rsc.org

Structural Analogues and Chemical Derivatization of 7 Goniofufurone

Strategies for Hydroxyl Group Modification

The hydroxyl groups at the C-5 and C-7 positions of goniofufurone are primary sites for chemical modification. Strategies such as methylation, halogenation, azidation, and esterification have been successfully employed to alter the polarity, steric bulk, and hydrogen-bonding capabilities of the molecule.

O-Methylation at C-5 and C-7 Positions

The synthesis of O-methylated derivatives of goniofufurone and its epimer, 7-epi-goniofufurone, has been achieved to explore the impact of replacing hydroxyl groups with less polar methoxy (B1213986) groups. nih.gov Direct alkylation of the parent compounds often leads to complex mixtures, necessitating multi-step synthetic routes starting from protected glucose derivatives. nih.gov

The general approach involves the methylation of a protected precursor followed by deprotection and cyclization to form the target lactone. For instance, the synthesis of 7-O-methyl derivatives begins with known benzyl (B1604629) alcohols derived from diacetone-d-glucose (B1670380). nih.gov Treatment of these precursors with methyl iodide (MeI) and sodium hydride (NaH) in dimethylformamide (DMF) yields the corresponding 7-O-methyl intermediate. nih.gov Subsequent hydrolytic removal of protecting groups and condensation with Meldrum's acid affords the final methylated goniofufurone analogues. nih.gov

A similar strategy is employed to create 5-O-methyl and 5,7-di-O-methyl derivatives. nih.gov These syntheses also start from suitably protected glucose intermediates, which are methylated at the desired positions before being converted into the bicyclic lactone structure. nih.gov Research has shown that the introduction of a methoxy group, particularly at the C-7 position, can significantly influence the biological activity of the resulting analogues. nih.govresearchgate.netrsc.org

Table 1: O-Methylated Derivatives of 7-Goniofufurone

Derivative NameModified Position(s)Key ReagentsSynthetic Approach
7-O-Methyl-goniofufuroneC-7MeI, NaH, DMFMethylation of a protected benzyl alcohol precursor, followed by deprotection and cyclization. nih.gov
5-O-Methyl-goniofufuroneC-5MeI, NaH, DMFMethylation of a diacetone-d-glucose derivative, followed by a multi-step sequence to form the final lactone. nih.gov
5,7-Di-O-methyl-goniofufuroneC-5, C-7MeI, NaH, DMFStepwise methylation of protected intermediates derived from benzyl alcohols. nih.gov
7-O-Methyl-7-epi-goniofufuroneC-7MeI, NaH, DMFSynthesis follows a similar route to the goniofufurone analogue, starting from the corresponding 7-epimer precursor. nih.gov

Introduction of Halogen or Azido (B1232118) Groups at C-7

The replacement of the C-7 hydroxyl group with halogens (F, Cl, Br, I) or an azido group introduces functionalities that can alter the molecule's electronic properties and potential for interactions. uns.ac.rsresearchgate.net The synthesis of these analogues often involves conformationally restricted mimics of goniofufurone that feature an additional 1,3-dioxan ring. uns.ac.rs

For the introduction of chloro and bromo substituents, the Appel reaction has been utilized, treating a tricyclic lactone precursor with the appropriate reagents. uns.ac.rs The synthesis of the 7-iodo derivative is achieved using a combination of triphenylphosphine (B44618) (Ph3P), iodine (I2), and 2,6-lutidine. uns.ac.rs Introducing a fluorine atom at C-7 can be accomplished by treating the precursor with diethylaminosulfur trifluoride (DAST). uns.ac.rs

The corresponding 7-azido derivatives are prepared through multi-step sequences. uns.ac.rsresearchgate.net These structural modifications have been shown to be crucial, as the nature of the substituent at the C-7 position can enhance the antiproliferative activity of the resulting compounds. uns.ac.rsresearchgate.net

Table 2: C-7 Halogenated and Azido Derivatives of Goniofufurone Mimics

Derivative NameC-7 SubstituentKey Reagents/Reaction
7-Chloro-7-deoxy-goniofufurone mimicChlorineAppel reaction uns.ac.rs
7-Bromo-7-deoxy-goniofufurone mimicBromineAppel reaction uns.ac.rs
7-Iodo-7-deoxy-goniofufurone mimicIodinePh3P/I2/2,6-lutidine uns.ac.rs
7-Fluoro-7-deoxy-goniofufurone mimicFluorineDAST uns.ac.rs
7-Azido-7-deoxy-goniofufurone mimicAzide (N3)Multi-step synthesis uns.ac.rs

Esterification of Hydroxyl Moieties

Esterification, particularly at the C-7 hydroxyl group, is another key strategy for derivatization. The synthesis of 7-O-benzoyl derivatives has been reported, which can serve as intermediates for further modifications. researchgate.netnih.gov For example, treatment of 7-O-benzoyl-5-O-benzyl derivatives of goniofufurone or its 7-epimer with titanium(IV) halides (chloride or bromide) leads to the formation of 7-halo-7-deoxy mimics. researchgate.netresearchgate.net This demonstrates the utility of esterification in creating precursors for other functional groups.

In some instances, an unexpected cyclized product, a benzoxepane, has been isolated during these reactions. researchgate.netresearchgate.net The formation of esters, such as cinnamoyl esters, is also a feature of related natural products like crassalactones, which are derivatives of goniofufurone. researchgate.net

Table 3: Esterified Derivatives of this compound

Derivative NameEster GroupModified Position(s)Application/Reaction
7-O-Benzoyl-5-O-benzyl-goniofufuroneBenzoylC-7 (and C-5 benzyl ether)Intermediate for synthesis of 7-halo-7-deoxy derivatives using titanium(IV) halides. researchgate.netresearchgate.net
7-O-Benzoyl-5-O-benzyl-7-epi-goniofufuroneBenzoylC-7 (and C-5 benzyl ether)Intermediate for synthesis of 7-halo-7-deoxy derivatives. researchgate.netresearchgate.net

Core Scaffold Modifications and Goniofufurone Mimicry

Beyond functional group modification, alterations to the core structure of goniofufurone, such as removing the phenyl group or the C-7 oxygen, have led to the development of simplified mimics. These studies help to elucidate the structural components essential for biological activity.

Dephenylation Strategies at C-7

Simplified goniofufurone analogues have been designed by removing the phenyl group at the C-7 position. researchgate.netshd-pub.org.rsshd-pub.org.rs This modification aims to understand the role of the aromatic ring in the molecule's activity. The synthesis of these dephenylated compounds has been optimized, for example, by starting from L-xylose, which can result in improved yields and fewer synthetic steps. researchgate.netuns.ac.rs

Structure-activity relationship (SAR) analysis of these simplified analogues has revealed that the absence of the C-7 phenyl group can lead to compounds with potent antiproliferative effects, in some cases stronger than the parent molecule. researchgate.netshd-pub.org.rs This highlights that the core bicyclic furanolactone scaffold itself is a critical pharmacophore.

Table 4: Dephenylated Analogues of this compound

Analogue TypeModificationStarting Material ExampleKey Finding
Dephenylated Goniofufurone AnalogueRemoval of phenyl group at C-7L-Xylose researchgate.netuns.ac.rsThe simplified scaffold can exhibit remarkable antiproliferative activity. researchgate.netshd-pub.org.rs

Deoxygenation Approaches at C-7

The synthesis of 7-deoxygenated goniofufurone mimics explores the importance of the C-7 benzylic oxygen. researchgate.netnih.gov One reported approach involves the treatment of a 7-O-benzoyl-5-O-benzyl derivative of 7-epi-goniofufurone with titanium(IV) fluoride. nih.gov This reaction unexpectedly yielded a 7-deoxy derivative as the main product, resulting from a 1,5-hydride shift. researchgate.netnih.gov

The resulting 7-deoxy mimics have been evaluated for their biological activity, and SAR studies indicate that the presence of a deoxy function at the C-7 position is a beneficial structural feature for antiproliferative effects. researchgate.netnih.gov

Table 5: C-7 Deoxygenated Derivatives of Goniofufurone

Derivative NameModificationKey Reagents/ReactionPrecursor
7-Deoxy-goniofufurone mimicRemoval of C-7 hydroxyl groupTitanium(IV) fluoride7-O-Benzoyl-5-O-benzyl-7-epi-goniofufurone researchgate.netnih.gov

Bioisosteric Replacements of the Phenyl Moiety

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a common strategy in medicinal chemistry to modulate the activity and properties of a lead compound. In the case of this compound, the phenyl moiety has been a key target for such modifications.

In an effort to develop more potent analogues, the phenyl ring of this compound and its 7-epi-goniofufurone counterpart has been replaced with a thiazole (B1198619) residue. nih.gov This modification has yielded a series of new mimics with significant antiproliferative activity against various human tumor cell lines. nih.govresearchgate.net

The synthesis of these thiazole-containing analogues involves a key step of condensing suitably protected furanose urononitriles with cysteine ethyl ester hydrochloride. nih.gov This is followed by the oxidation of the resulting thiazolines to form the thiazole ring. nih.gov In some synthetic routes, the stereoselective addition of 2-(trimethylsilyl)thiazole (B1297445) to hemiacetals derived from D-glucose derivatives has also been employed. researchgate.net

Biological evaluation of these thiazole bioisosteres has shown promising results. For instance, the HeLa cell line was found to be particularly sensitive to these analogues, with IC50 values ranging from 0.01 to 7.67 μM. nih.gov One of the most active compounds, a 7-epi-goniofufurone mimic with a thiazole-carboxamide function at C-7 and a benzyloxy group at C-5, demonstrated an 89-fold higher antiproliferative potency in HeLa cells compared to the parent compound and was 7-fold more active than doxorubicin (B1662922). nih.gov Importantly, these thiazole analogues displayed high selectivity, being largely inactive against the normal MRC-5 cell line. nih.gov

A structure-activity relationship (SAR) study revealed that the presence of the thiazole ring in place of the phenyl group can lead to more active compounds. researchgate.net

Following the strategy of bioisosteric replacement, the incorporation of a thiophene (B33073) ring in place of the phenyl group has also been explored, although detailed research findings on this compound specifically are less prevalent in the provided results. The use of fused thiophene systems is a known strategy in the development of organic semiconductor materials to create planar structures with extended π-conjugation. beilstein-journals.org In the broader context of drug design, replacing a phenyl ring with a furan (B31954) or thiophene ring has been shown to significantly improve the efficacy of certain drugs. newswise.com

Ring-Opening Transformations of the Tetrahydrofuran (B95107) Moiety

Modifications involving the tetrahydrofuran (THF) moiety of this compound have been investigated to understand its role in the compound's bioactivity. The synthesis of analogues lacking the tetrahydrofuran ring has been reported. researchgate.net These simplified analogues have shown strong growth inhibition against at least one malignant cell line, with IC50 values in the range of 11-30 nM. researchgate.net This suggests that while the tetrahydrofuran ring is a key structural feature, its absence can still allow for significant cytotoxic activity.

Synthetic strategies to access tetrahydrofuran-based natural products and their analogues often involve stereoselective enzyme-mediated reactions or palladium(II)-catalyzed cyclization-carbonylation reactions. conicet.gov.arnottingham.ac.uk The cleavage of lactones, a core feature of the goniofufurone structure, can be achieved through various methods, including the use of boron triiodide. tandfonline.com

Conformationally Constrained Analogues: 1,3-Dioxane (B1201747) Embedding

To explore the impact of conformational rigidity on biological activity, analogues of (+)-goniofufurone and 7-epi-(+)-goniofufurone have been synthesized with a conformationally constrained 1,3-dioxane ring. researchgate.net These mimics are designed by manipulating functional groups and stereochemistry to introduce conformational constraints. researchgate.net

The synthesis of these analogues involves the creation of 5,7-O-isopropylidene derivatives. researchgate.net X-ray analysis has confirmed a chair-like conformation for the 1,3-dioxane ring, with the C-7 hemiacetal hydroxyl group in an axial (exo) position. researchgate.net The introduction of this conformational constraint has been shown to influence the antiproliferative activity of the resulting compounds. researchgate.net

Heteroannelated Systems: Benzoxepane Formation

The synthesis of heteroannelated systems, specifically the formation of a benzoxepane ring, has been achieved through the treatment of a 7-O-benzoyl-5-O-benzyl derivative of (+)-goniofufurone with titanium(IV) fluoride. nih.govresearchgate.net This reaction preferentially forms a cytotoxic (+)-goniofufurone mimic containing a benzoxepane ring. nih.govresearchgate.net

Interestingly, the corresponding 7-epimer, under similar reaction conditions, primarily yields a 7-deoxy derivative due to an unexpected 1,5-hydride shift. nih.govresearchgate.net The extension of this methodology to the enantiomer of the starting material provides the corresponding cytotoxic (-)-goniofufurone mimics. nih.govresearchgate.net

A structure-activity relationship (SAR) study of these compounds revealed that the presence of the additional oxepane (B1206615) ring, the absolute stereochemistry, and the presence of a deoxy function at the C-7 position are all beneficial for their antiproliferative activity. nih.govresearchgate.net

Stereochemical Diversity in this compound Analogue Synthesis

Stereochemistry plays a crucial role in the biological activity of this compound and its analogues. The synthesis of various stereoisomers has been a key focus of research to understand the structure-activity relationships.

The stereoselective synthesis of (+)-7-epi-goniofufurone has been achieved in high yield from tartaric acid, utilizing successive stereoselective reductions of ketones as a key step. researchgate.net The synthesis of analogues with altered stereochemistry at the C-5, C-6, and C-7 positions has also been reported. nih.gov However, these changes did not significantly enhance the cytotoxicities of the compounds. nih.gov

Diversity-oriented synthesis is a powerful strategy for generating libraries of compounds with high stereochemical diversity. cam.ac.uk This approach involves varying structural moieties around a common scaffold, the types of functional groups present, and the orientation of potential macromolecule-interacting elements. cam.ac.uk While not explicitly detailed for this compound in the provided results, this strategy is highly relevant to the exploration of its chemical space.

The synthesis of both (+)-goniofufurone and (+)-7-epi-goniofufurone has been accomplished from a common intermediate, highlighting the ability to control stereochemical outcomes. clockss.org The development of selective routes to 2,5-trans-disubstituted-tetrahydrofurans, a key structural feature of goniofufurone, further underscores the importance of stereocontrol in the synthesis of these molecules. clockss.org

Structure Activity Relationship Sar Studies of 7 Goniofufurone Derivatives

Elucidating the Role of Specific Substituents on Biological Activity

The potency of 7-goniofufurone derivatives is highly sensitive to the nature and placement of substituents on its core structure. Structure-Activity Relationship (SAR) analyses have identified several key positions where modifications can significantly enhance or diminish cytotoxic effects.

C-3 Cinnamoyl Group Significance

The cinnamoyl group, particularly its esterification at various hydroxyl positions, has been shown to be a significant contributor to biological activity. Studies on related compounds indicate that the double bond on the cinnamic acid group is important for activity. nih.gov For instance, in a study of massarilactone D derivatives, a related polyketide, the introduction of cinnamoyl groups was crucial for conferring bioactivity. beilstein-journals.org A derivative featuring three cinnamoyl groups, including one at the C-7 position, displayed potent nematicidal activity, whereas a similar derivative with only two cinnamoyl groups (at C-3 and C-4) was inactive. beilstein-journals.org This suggests that the presence and positioning of the cinnamoyl moiety are key structural features that influence the compound's biological profile. beilstein-journals.org

Hydroxyl Group Configuration and Presence at C-1 and C-2

The hydroxyl groups on the core structure play a vital role in the molecule's interaction with biological targets. In an analysis of the related natural product cornexistin, the C2-hydroxyl group was found to be important for binding affinity, as it forms hydrogen bonds with amino acid residues like Asp482B. d-nb.info It was hypothesized that omitting this hydroxyl group would leave a hydrogen bonding partner on the target protein unoccupied, leading to a decrease in binding affinity. d-nb.info While the interaction of the C2-hydroxyl was deemed less critical than that of other hydroxyl groups on the molecule, it was still identified as a contributor to stabilization. d-nb.info

Methoxy (B1213986) Substitution Effects at C-5 and C-7

Modification of the hydroxyl groups at the C-5 and C-7 positions through methylation has been a successful strategy for enhancing antiproliferative effects. SAR studies reveal that introducing a methoxy group, particularly at the C-7 position, can significantly increase the cytotoxic potency of goniofufurone analogues. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net

Novel derivatives of goniofufurone (1) and 7-epi-goniofufurone (2) with methoxy groups at C-5 and/or C-7 displayed powerful antiproliferative effects against various human tumor cell lines while remaining largely non-cytotoxic to normal MRC-5 cells. nih.govnih.gov The most active compounds identified in this series were the 7-O-methyl derivatives of goniofufurone (compound 3) and 7-epi-(+)-goniofufurone (compound 6). nih.govnih.gov These compounds exhibited remarkably higher potencies toward the MDA-MB-231 cell line compared to their parent compounds. nih.govnih.gov Specifically, compound 3 was almost 1.5 times more active than the conventional anticancer drug doxorubicin (B1662922) (DOX) against this cell line. nih.govnih.gov

Table 1: Antiproliferative Activity of Methoxy-Substituted Goniofufurone Derivatives IC₅₀ values are presented in µM. Lower values indicate higher potency. Data sourced from Popsavin et al., 2018.

Compound Modification Cell Line: MDA-MB-231 Cell Line: K562 Cell Line: Raji
Goniofufurone (1) Parent Compound 12.95 >50 >50
7-epi-Goniofufurone (2) C-7 epimer 21.20 >50 >50
7-O-methyl-goniofufurone (3) Methoxy at C-7 0.011 0.007 0.009
7-O-methyl-7-epi-goniofufurone (6) Methoxy at C-7 (epi) 0.047 0.013 0.015

Halogen and Azido (B1232118) Groups at C-7: Impact on Activity

Replacing the C-7 hydroxyl group with halogens (fluorine, chlorine, bromine, iodine) or an azido group has been explored to create new potent antitumor lactones. nih.gov SAR analysis of these mimics reveals that the nature of the substituent at the C-7 position can significantly influence antiproliferative activity. nih.govuns.ac.rs These synthesized analogues displayed strong antiproliferative effects against certain human tumor cells while showing no cytotoxicity towards normal fetal lung fibroblasts (MRC-5). nih.gov The cytotoxic effects of these compounds were found to be mediated by apoptosis. nih.gov The key structural features affecting activity were identified as the nature of the substituent at C-7, the stereochemistry at this position, and the absence of the phenyl group at C-7. nih.gov

A series of conformationally restricted goniofufurone mimics bearing a halogen, azido, or benzoyloxy group at C-7 were synthesized and evaluated. uns.ac.rs The study confirmed that the specific substituent at the C-7 position could enhance the antiproliferative activity of the analogues. uns.ac.rs

Table 2: Impact of C-7 Substituents on Antiproliferative Activity (K562 Cell Line) IC₅₀ values are presented in µM. Lower values indicate higher potency. Data adapted from Francuz et al., 2017.

Compound Class Substituent at C-7 Representative IC₅₀ (µM)
Halogenated Mimics -F 0.05
-Cl 0.04
-Br 0.03
-I 0.06
Azido Mimics -N₃ 0.02

Deoxy Function at C-7: Activity Implications

The removal of the hydroxyl group at the C-7 position (deoxygenation) represents another important modification. SAR studies have shown that the presence of a deoxy function at the C-7 position is a beneficial structural feature for the antiproliferative activity of goniofufurone mimics. researchgate.netnih.govmolaid.com In the synthesis of heteroannelated goniofufurone mimics, a 7-deoxy derivative was produced as a result of an unexpected 1,5-hydride shift. researchgate.netnih.gov Evaluation of these compounds revealed that the 7-deoxy function contributed positively to their growth inhibitory effects against tumor cell lines. researchgate.netnih.gov

Influence of Core Scaffold Modifications on Antiproliferative Effects

Beyond simple substituent changes, modifications to the core bicyclic furanolactone scaffold of this compound have yielded analogues with significantly altered and often enhanced antiproliferative properties. These structural simplifications can lead to more potent compounds. shd-pub.org.rsshd-pub.org.rs

One effective strategy involves the removal of the phenyl group from the C-7 position. shd-pub.org.rsshd-pub.org.rs Dephenylated compounds demonstrated remarkable antitumor activities against K562 and Raji cells, with IC₅₀ values in the nanomolar range (3.0–9.3 nM). shd-pub.org.rs This indicates that the C-7 phenyl group is not essential for potent cytotoxicity. researchgate.netnih.gov

Another successful approach is the simplification of the core by opening the tetrahydrofuran (B95107) (THF) ring. shd-pub.org.rsshd-pub.org.rs Analogues of goniofufurone that lack the intact THF ring were found to strongly inhibit the growth of at least one malignant cell line, with IC₅₀ values between 11-30 nM. shd-pub.org.rs

Conversely, creating more complex structures by adding rings can also be beneficial. The synthesis of goniofufurone mimics with an additional oxepane (B1206615) ring resulted in compounds with notable antiproliferative activity. researchgate.netnih.gov Preliminary SAR studies of these heteroannelated lactones identified the presence of this additional ring as a feature that is beneficial for their activity. researchgate.netnih.gov

These findings collectively show that both simplification (removal of the C-7 phenyl group, opening the THF ring) and strategic complexification (addition of an oxepane ring) of the core scaffold are viable pathways to developing new and selective antitumor drugs based on the goniofufurone template. nih.govshd-pub.org.rsshd-pub.org.rs

Impact of Dephenylation on Cytotoxicity

The removal of the phenyl group at the C-7 position has been a key strategy in simplifying the structure of (+)-goniofufurone to understand its contribution to cytotoxicity. shd-pub.org.rs Research has shown that the presence of the benzene (B151609) ring at C-7 is not an essential requirement for the antiproliferative activity of these analogues. researchgate.netresearchgate.net

Studies involving the design of simplified goniofufurone analogues demonstrated that dephenylated compounds exhibit significant, and in some cases, enhanced antitumour effects. shd-pub.org.rsresearchgate.net For instance, certain dephenylated analogues demonstrated remarkable cytotoxic activities against K562 (myelogenous leukemia) and Raji (lymphoma) cell lines, with IC₅₀ values recorded in the nanomolar range. shd-pub.org.rssciencegate.appshd-pub.org.rsresearchgate.net This suggests that simplifying the structure by removing the C-7 phenyl group can lead to more potent antiproliferative compounds. shd-pub.org.rsresearchgate.net Furthermore, these simplified analogues were found to be completely inactive against the normal MRC-5 cell line, indicating a degree of selectivity for cancer cells. shd-pub.org.rssciencegate.app

CompoundCell LineIC₅₀ (nM)Source(s)
Dephenylated analogue 2K5623.0-9.3 shd-pub.org.rs, sciencegate.app, shd-pub.org.rs
Dephenylated analogue 2Raji3.0-9.3 shd-pub.org.rs, sciencegate.app, shd-pub.org.rs
Dephenylated analogue 3K5623.0-9.3 shd-pub.org.rs, sciencegate.app, shd-pub.org.rs
Dephenylated analogue 3Raji3.0-9.3 shd-pub.org.rs, sciencegate.app, shd-pub.org.rs

Effects of Thiazole (B1198619) and Thiophene (B33073) Bioisosteres on Biological Potency

Bioisosteric replacement of the phenyl ring at C-7 with other aromatic systems, such as thiazole or thiophene, has been investigated to improve biological potency. researchgate.netresearchgate.net Studies indicate that introducing a thiazole ring in place of the benzene ring can result in more active analogues. researchgate.netresearchgate.netresearchgate.net

The synthesis of goniofufurone bioisosteres where the phenyl group is substituted with a thiazole ring has yielded compounds with potent growth-inhibitory effects against various human tumour cell lines. researchgate.netresearchgate.net One particular thiazole bioisostere demonstrated exceptionally high activity in MCF-7 breast cancer cells, with an IC₅₀ value of 0.19 nM. researchgate.netuns.ac.rs This compound was found to be over 1000 times more active than the commercial anticancer drug doxorubicin in the same cell line. researchgate.netresearchgate.net

Similarly, a 7-epi-goniofufurone mimic featuring a thiazole-carboxamide function at C-7 and a benzyloxy group at C-5 was found to be 7-fold more active than doxorubicin against the HeLa cell line. nih.gov These findings highlight the potential of thiazole bioisosteres in developing highly potent and selective antitumour agents, as many of these analogues show no activity toward normal cell lines like MRC-5. nih.gov

CompoundModificationCell LineIC₅₀Source(s)
Thiazole Bioisostere 4Phenyl replaced by thiazoleMCF-70.19 nM researchgate.net, uns.ac.rs
7-epi-goniofufurone mimic 28Phenyl replaced by thiazole-carboxamideHeLa0.01 µM nih.gov
Hybrid 12Phenyl replaced by thiazoleRaji~2x more potent than Doxorubicin researchgate.net
Hybrids 6 and 7Phenyl replaced by thiazoleA549Slightly more active than Doxorubicin researchgate.net, shd-pub.org.rs

Consequences of Tetrahydrofuran Ring Alterations on Activity

The integrity of the tetrahydrofuran (THF) ring is another critical factor for the cytotoxic activity of this compound. shd-pub.org.rs Research into simplified analogues has explored the effect of opening this ring. shd-pub.org.rsresearchgate.net

Brief structure-activity relationship analyses have revealed that analogues lacking the fused tetrahydrofuran ring could exhibit stronger antiproliferative effects compared to the parent compound. shd-pub.org.rssciencegate.app Specifically, a series of goniofufurone analogues where the THF ring was opened strongly inhibited the growth of at least one malignant cell line, with IC₅₀ values ranging from 11 to 30 nM. shd-pub.org.rssciencegate.appshd-pub.org.rsresearchgate.net This demonstrates that the rigid, fused bicyclic system is not essential for activity and that more flexible, open-chain analogues can be highly potent. shd-pub.org.rs

Role of Additional Heterocyclic Rings (e.g., Oxepane) in SAR

The introduction of additional heterocyclic structures, such as an oxepane ring, has been shown to be beneficial for antiproliferative activity. researchgate.netnih.gov The formation of a cytotoxic (+)-goniofufurone mimic containing a benzoxepane ring was achieved through treatment of a goniofufurone derivative with titanium(IV) fluoride. nih.govmolaid.com

SAR studies have identified that the presence of an additional oxepane ring is a structural feature that enhances the antiproliferative activity of these lactones. researchgate.netnih.gov This modification, creating a more complex polycyclic system, offers a different avenue for structural optimization compared to simplification strategies like dephenylation or THF ring-opening.

Stereochemical Determinants of this compound Analogue Efficacy

The stereochemistry of this compound analogues is a crucial determinant of their biological efficacy. researchgate.netnih.gov The spatial arrangement of substituents, particularly at the C-7 position, significantly influences cytotoxicity. researchgate.netnih.gov

Studies comparing derivatives of goniofufurone and its diastereomer, 7-epi-goniofufurone, reveal the importance of the stereoconfiguration at C-7. For example, introducing a methoxy group at the C-7 position was found to increase the antiproliferative effects of goniofufurone analogues but decrease the potency of 7-epi-goniofufurone analogues. nih.govresearchgate.net The 7-O-methyl derivative of goniofufurone was 1177-fold more potent than its parent compound against the MDA-MB 231 cell line, while the corresponding 7-O-methyl derivative of 7-epi-(+)-goniofufurone was 451-fold more potent than its respective parent compound. nih.govresearchgate.netnih.gov

Furthermore, SAR studies have consistently identified the absolute stereochemistry as a key feature for the antiproliferative activity of these lactones. researchgate.netnih.gov The differential reactivity of epimers under identical reaction conditions further underscores the profound impact of stereochemistry. nih.gov For instance, a 7-epimer of a goniofufurone derivative yielded a 7-deoxy product through an unexpected hydride shift, while the original goniofufurone derivative formed a benzoxepane ring, highlighting how stereochemistry dictates reaction pathways and final product structures. nih.govmolaid.com

Biological Activities and Molecular Mechanisms of 7 Goniofufurone and Its Analogues

Cellular Antiproliferative and Cytotoxic Effects of 7-Goniofufurone Analogues

Analogues of this compound have demonstrated significant antiproliferative and cytotoxic effects across a diverse range of human malignant cell lines. Research has focused on modifying the this compound structure to enhance its potency and selectivity against cancer cells.

A study on novel O-methyl derivatives of goniofufurone and 7-epi-goniofufurone revealed powerful antiproliferative effects against several human tumor cell lines. nih.govnih.gov For instance, 7-O-methyl-(+)-goniofufurone exhibited submicromolar activity against MDA-MB-231 breast cancer cells, proving to be significantly more potent than the parent compounds. nih.govnih.gov This same compound, along with another analogue, was also highly effective against the A549 lung cancer cell line, with activity levels surpassing that of the commercial drug doxorubicin (B1662922). nih.gov Furthermore, various O-methylated analogues showed potent activity against K562 (myelogenous leukemia), HL-60 (promyelocytic leukemia), Jurkat (T-cell leukemia), Raji (Burkitt's lymphoma), MCF-7 (ER+ breast adenocarcinoma), and HeLa (cervical carcinoma) cell lines. nih.gov

Simplified analogues of (+)-goniofufurone, specifically those that have been dephenylated or have an opened tetrahydrofuran (B95107) (THF) ring, have also been synthesized and evaluated. shd-pub.org.rsresearchgate.net Dephenylated compounds, in particular, showed remarkable antitumor activities against K562 and Raji cells. shd-pub.org.rsresearchgate.net Similarly, new dephenylated analogues of (–)-goniofufurone, with modifications at the C-5 and C-7 positions, exhibited improved cytotoxicity against multiple cell lines, including MCF-7, K562, and HeLa, when compared to the lead compound. thieme-connect.com

Other structural modifications have also yielded potent anticancer agents. Thiazole (B1198619) bioisosteres of goniofufurone and 7-epi-goniofufurone have been synthesized, with one particular bioisostere demonstrating exceptionally high activity in MCF-7 cells, far exceeding that of doxorubicin. researchgate.netresearchgate.net Additionally, mimics of goniofufurone and 7-epi-goniofufurone featuring halogen or azido (B1232118) groups at the C-7 position displayed powerful antiproliferative effects against certain human tumor cells. researchgate.netnih.gov Novel mimics of (–)-goniofufurone also showed powerful to good antiproliferative effects against all evaluated malignant cell lines, with some being significantly more potent than the lead compound against the HL-60 cell line. researchgate.net

The cytotoxic potential of these analogues has been confirmed across a broad spectrum of cancer types. For example, conformationally constrained analogues have been tested against prostate cancer (PC-3) cells, and other derivatives have shown efficacy against esophageal carcinoma and various other human cancer cell lines. nih.govresearchgate.net

Table 1: In Vitro Cytotoxic Activity of this compound Analogues against Malignant Cell Lines

Compound/Analogue Class Malignant Cell Line Observed Activity Reference(s)
O-methyl derivatives MDA-MB-231 (Breast) Submicromolar IC50, significantly more potent than parent compounds. nih.gov, nih.gov
O-methyl derivatives A549 (Lung) More active than doxorubicin. nih.gov
O-methyl derivatives K562 (Leukemia) Potent cytotoxicity (IC50 5.36 μM for one analogue). nih.gov
O-methyl derivatives HL-60 (Leukemia) Diverse and potent antiproliferative activities. nih.gov
Dephenylated analogues K562 (Leukemia) Remarkable antitumour activities (IC50 in the nM range). shd-pub.org.rs, researchgate.net
Dephenylated analogues Raji (Lymphoma) Remarkable antitumour activities (IC50 in the nM range). shd-pub.org.rs, researchgate.net
Dephenylated analogues MCF-7 (Breast) Significant improvement in cytotoxicity over the lead compound. thieme-connect.com
Thiazole bioisosteres MCF-7 (Breast) Exceptionally high activity, thousands-fold higher than lead compounds. researchgate.net, researchgate.net
Halogen/azido mimics Various Powerful antiproliferative effects. researchgate.net, nih.gov
(-)-Goniofufurone mimics HL-60 (Leukemia) 27- to 1604-fold more potent than the lead compound. researchgate.net
Conformationally constrained analogues PC-3 (Prostate) In vitro cytotoxicity observed. researchgate.net

A critical attribute for any potential anticancer agent is its ability to selectively target malignant cells while minimizing harm to normal, healthy cells. Several studies on this compound analogues have included evaluations against non-malignant cell lines to determine their selectivity.

In the study of novel O-methyl goniofufurone derivatives, it was found that almost all of the synthesized analogues were non-cytotoxic toward the normal human fetal lung fibroblast cell line, MRC-5. nih.govnih.gov This is in stark contrast to the commercial drug doxorubicin, which exhibited potent cytotoxicity against these normal cells. nih.gov This suggests that these O-methylated analogues could be highly selective antitumor agents. nih.gov Similarly, simplified goniofufurone analogues were found to be completely inactive against the normal MRC-5 cell line, which, coupled with their potent antitumour activities, provides a strong basis for the development of new selective anticancer drugs. shd-pub.org.rsshd-pub.org.rs

This trend of high selectivity is a recurring theme in the research of goniofufurone analogues. Conformationally constrained mimics, as well as those with halogen or azido groups, were all found to be devoid of any cytotoxicity towards the normal MRC-5 fibroblasts. researchgate.netnih.govnih.gov Likewise, dephenylated analogues of (–)-goniofufurone were evaluated against MRC-5 cells, and novel 2-substituted-quinoxaline analogues were tested against the normal breast cell line MCF-10A, showing minimal impact. thieme-connect.comrsc.org The natural compound goniothalamin (B1671989) has also been reported to selectively trigger apoptosis in cancer cells with little activity on normal cell lines. researchgate.netresearchgate.net

Table 2: Differential Selectivity of this compound Analogues

Compound/Analogue Class Normal Cell Line Outcome Reference(s)
O-methyl derivatives MRC-5 (Human Fetal Lung Fibroblast) Almost all analogues were non-cytotoxic. nih.gov, nih.gov
Simplified analogues MRC-5 (Human Fetal Lung Fibroblast) Completely inactive. shd-pub.org.rs, shd-pub.org.rs
Halogen/azido mimics MRC-5 (Human Fetal Lung Fibroblast) Devoid of any cytotoxicity. researchgate.net, nih.gov
Conformationally constrained mimics MRC-5 (Human Fetal Lung Fibroblast) Devoid of any cytotoxicity. nih.gov
Dephenylated analogues MRC-5 (Human Fetal Lung Fibroblast) Evaluated for selectivity. thieme-connect.com
2-substituted-quinoxaline analogues MCF-10A (Normal Breast) Minimal impact. rsc.org
Goniothalamin Normal cell lines Little activity observed. researchgate.net, researchgate.net

Mechanistic Investigations at the Cellular and Subcellular Levels

A significant body of evidence indicates that this compound analogues exert their cytotoxic effects primarily through the induction of apoptosis, a form of programmed cell death. Many of these compounds have been shown to activate caspase-dependent apoptotic pathways.

Flow cytometry data has confirmed that the cytotoxic effects of O-methyl goniofufurone analogues are mediated by apoptosis. nih.govnih.govresearchgate.netresearchgate.net Further mechanistic studies, including Western blot analysis, have suggested that most synthesized goniofufurone mimics with halogen or azido groups induce apoptosis in K562 cells in a caspase-dependent manner. researchgate.netnih.govresearchgate.net This involves the activation of key proteins in the apoptotic cascade. For example, the induction of the intrinsic apoptotic pathway can involve the release of cytochrome c from the mitochondria, which then activates initiator caspase-9, followed by the activation of effector caspase-3, ultimately leading to cell death. nih.gov The natural product goniothalamin has been reported to selectively trigger caspase-induced apoptosis in cancer cells. researchgate.net Synthetic tryptanthrin (B1681603) analogues have also been shown to induce caspase-dependent apoptosis in human leukemia HL-60 cells. plos.org

In addition to inducing apoptosis, this compound analogues have been found to interfere with the cell cycle, a fundamental process for cell proliferation. By arresting the cell cycle at specific phases, these compounds can inhibit the growth and division of cancer cells.

Flow cytometry analysis of O-methyl goniofufurone analogues revealed that these molecules induced changes in the K562 cell cycle distribution. nih.govnih.govresearchgate.netresearchgate.net Some analogues were found to increase the percentage of cells in the sub-G1 phase, which is indicative of apoptosis, while others caused alterations in the G0/G1, S, and G2/M phases of the cell cycle. nih.gov Similarly, goniofufurone mimics with halogen or azido groups were also shown to induce changes in the cell cycle distribution of K562 cells. researchgate.netnih.govresearchgate.net Other novel heterocyclic compounds have also been shown to target cell cycle progression, with some inducing G2/M phase cell cycle arrest in human breast cancer cells. ijpsdronline.comrsc.org For instance, certain novel 2-substituted-quinoxaline analogues were found to induce cell cycle arrest at the G1 transition in MCF-7 cells. rsc.org

Cell Cycle Progression Modulation

Analysis of Cell Cycle Arrest Phases (e.g., G2/M phase)

The cell cycle, a fundamental process of cell division and duplication, is a key target in cancer therapy. nih.gov The progression through the cell cycle is tightly regulated by checkpoints, which can halt the cycle in response to cellular stress or damage, such as that induced by cytotoxic compounds. oncotarget.commedsci.org One such critical checkpoint is the G2/M transition, which ensures that the cell is ready for mitosis. Arrest at this phase can prevent the proliferation of damaged cells, often leading to apoptosis. oncotarget.comnih.gov

Studies on the biological activity of goniofufurone and its analogues have investigated their effects on the cell cycle of various cancer cell lines. In K562 human leukemia cells, treatment with goniofufurone and several of its analogues resulted in only slight alterations in the percentage of cells in the G0/G1, S, and G2/M phases compared to untreated controls. nih.gov However, a more pronounced effect on cell cycle arrest has been observed with related compounds. For instance, goniodiol-7-monoacetate, a constituent of Goniothalamus wynaadensis, induced cell proliferation arrest at the G2/M phase in MDA-MB-231 breast cancer cells. researchgate.net This arrest is a significant indicator of the compound's antiproliferative potential.

The mechanism of G2/M arrest often involves the modulation of key regulatory proteins. For example, the upregulation of proteins like p53 and p21 can inhibit the activity of cyclin-dependent kinases (CDKs), such as cdc2 (CDK1), which is crucial for entry into mitosis. oncotarget.commedsci.org The inhibition of the cdc2-cyclin B complex prevents the cell from proceeding into mitosis, thus causing an accumulation of cells in the G2/M phase. oncotarget.com While the precise molecular players involved in this compound-induced cell cycle effects are still under full investigation, the observed G2/M arrest with analogous compounds points towards a mechanism of action that interferes with the mitotic progression of cancer cells.

Sub-G1 Peak Analysis as an Apoptosis Indicator

Flow cytometry analysis of the cell cycle provides valuable insights into the induction of apoptosis. A key indicator of apoptosis is the appearance of a sub-G1 peak in the cell cycle histogram. expertcytometry.comrsc.org This peak represents cells with a fractional DNA content, a consequence of DNA fragmentation that occurs during the apoptotic process. qmul.ac.uk As apoptotic cells degrade their DNA, they lose some of their DNA content and thus appear to the left of the main G1 peak upon staining with a DNA-intercalating dye like propidium (B1200493) iodide. qmul.ac.uk

Studies on this compound and its analogues have utilized sub-G1 peak analysis to quantify their pro-apoptotic effects. In K562 human leukemia cells, while goniofufurone itself did not induce a significant sub-G1 peak, some of its synthetic analogues demonstrated a marked increase in the sub-G1 cell population. nih.gov Specifically, analogue 5 and analogue 10 increased the percentage of cells in the sub-G1 phase by approximately 3.5- and 5.5-fold, respectively, compared to the control. nih.gov Similarly, for the 7-epi-(+)-goniofufurone series, analogues 6 and 7 led to a 3- and 15.5-fold increase in the sub-G1 population, respectively. nih.gov Analogue 7 was noted for inducing the most prominent sub-G1 peak in K562 cells after 72 hours of treatment. nih.gov

Table 1: Effect of this compound Analogues on Sub-G1 Peak in K562 Cells
CompoundFold Increase in Sub-G1 Population (vs. Control)Reference
Goniofufurone (1)Slight change nih.gov
Analogue 5~3.5-fold nih.gov
Analogue 10~5.5-fold nih.gov
7-epi-(+)-goniofufurone (2)Slight change nih.gov
Analogue 6~3-fold nih.gov
Analogue 7~15.5-fold nih.gov

Identification of Potential Molecular Targets and Signaling Pathways

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by phosphorylating other proteins. wikipedia.org They are involved in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. wikipedia.orgimrpress.com The mitogen-activated protein kinase (MAPK) family, a group of serine/threonine kinases, is particularly important in the context of cancer, as it can regulate gene expression and cellular responses to stress. imrpress.commedigraphic.com

The involvement of protein kinases in the cellular response to cytotoxic agents is well-documented. core.ac.uk For instance, the activation of the MDR1 (multidrug resistance 1) gene promoter by cellular stress can be inhibited by protein kinase inhibitors like H-7. core.ac.uk Conversely, phosphatase inhibitors like okadaic acid can activate the MDR1 promoter, suggesting that the phosphorylation state, controlled by kinases and phosphatases, is crucial for this response. core.ac.uk

While direct studies on the interaction of this compound with specific protein kinases are limited, the broader context of cellular responses to styryl lactones suggests a potential role for these signaling pathways. The induction of apoptosis and cell cycle arrest by these compounds often involves the modulation of kinase-regulated pathways. For example, the activation of stress-activated protein kinases can lead to the phosphorylation of downstream targets that initiate apoptosis. Further research is needed to elucidate the specific protein kinases and phosphorylation cascades that are modulated by this compound and its analogues in mediating their biological effects.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic members, such as Bax, and anti-apoptotic members. Bax plays a crucial role in mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO. nih.gov

The tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and its death receptors (TRAIL-R1/DR4 and TRAIL-R2/DR5) are key components of the extrinsic apoptotic pathway. nih.govmdpi.com Upon binding of TRAIL to its receptors, a signaling cascade is initiated that leads to the activation of caspase-8. nih.gov In some cell types, the extrinsic and intrinsic pathways are linked through the cleavage of Bid by caspase-8 into its truncated form, tBid. nih.gov tBid then translocates to the mitochondria and activates Bax, thereby amplifying the apoptotic signal. nih.gov

Studies have shown that Bax is essential for TRAIL-induced apoptosis in certain cancer cells. nih.gov Bax-deficient cells, while still showing initial caspase-8 activation upon TRAIL treatment, are resistant to apoptosis due to the incomplete activation of downstream caspases like caspase-3. nih.gov The release of Smac/DIABLO from the mitochondria, a Bax-dependent event, is required to inhibit the action of XIAP (X-linked inhibitor of apoptosis protein) and allow for the full execution of apoptosis. nih.gov While direct evidence for the modulation of Bax and TRAIL receptor pathways by this compound is yet to be established, the pro-apoptotic nature of this compound and its analogues suggests that these pathways are plausible targets for their action.

Plasmepsins are a family of aspartic proteases found in the food vacuole of the malaria parasite, Plasmodium falciparum. frontiersin.orgnih.gov These enzymes are crucial for the parasite's survival as they are involved in the initial steps of hemoglobin degradation, which provides essential amino acids for the parasite. frontiersin.orgnih.gov Plasmepsin I and Plasmepsin II are particularly important in this process, making them attractive targets for the development of new antimalarial drugs. nih.govnih.gov

The potential of natural products and their synthetic analogues as inhibitors of plasmepsin II has been explored through in silico studies. Molecular docking simulations have been used to evaluate the binding affinities and interactions of various compounds with the active site of plasmepsin II. ikm.org.my The active site of plasmepsin II contains a catalytic dyad of two aspartic acid residues, Asp34 and Asp214. ikm.org.my

In a study investigating goniothalamin and its analogues, molecular docking was employed to assess their potential as plasmepsin II inhibitors. ikm.org.my The results of such studies can help in identifying promising lead compounds for further development as antimalarial agents. ikm.org.my While specific studies on this compound as a plasmepsin II inhibitor are not detailed in the provided context, the investigation of related styryl lactones in this area highlights a potential avenue for the application of this compound and its derivatives in antimalarial drug discovery. ikm.org.my

Alpha-tubulin is a major component of microtubules, which are dynamic cytoskeletal polymers essential for various cellular functions, including the maintenance of cell structure, intracellular transport, and cell division. uniprot.orgptglab.com During mitosis, microtubules form the mitotic spindle, which is responsible for the segregation of chromosomes into daughter cells. Disruption of microtubule dynamics can lead to mitotic arrest and subsequent apoptosis, making tubulin an important target for anticancer drugs. mdpi.com

In silico studies have identified α-tubulin as a potential molecular target for styryl lactones. researchgate.net Covalent docking studies have been performed to investigate the interaction of these compounds with α-tubulin. researchgate.net For example, research on phytochemicals from Goniothalamus wynaadensis suggested that these molecules may act as α-tubulin inhibitors, similar to pironetin. researchgate.net The stability of the protein-ligand complexes was further assessed using density functional theory (DFT) studies and molecular dynamics simulations. researchgate.net

The interaction between small molecules and α-tubulin can occur at various binding sites. mdpi.com For instance, some compounds can covalently modify cysteine residues on the surface of α-tubulin, such as Cys347, which is located on the polymerization surface. mdpi.com Modification of this residue can interfere with the polymerization process and the stability of microtubules. mdpi.com While specific experimental data on the direct interaction of this compound with α-tubulin is not available in the provided context, the in silico findings for related compounds suggest that α-tubulin is a plausible target for this compound, potentially contributing to its observed cytotoxic and cell cycle arrest activities.

In Vitro Pharmacological Profiling and Cellular Assays

The in vitro pharmacological evaluation of this compound and its synthetic analogues has primarily centered on their cytotoxic and antiproliferative effects against a variety of human cancer cell lines. These studies are crucial for determining the potential of these compounds as anticancer agents and for understanding their structure-activity relationships (SAR).

Antiproliferative and Cytotoxic Activity

Numerous studies have evaluated newly synthesized analogues of (+)-goniofufurone and 7-epi-(+)-goniofufurone for their in vitro cytotoxicity. esrf.fr The cell growth inhibitory effects are typically assessed using the MTT colorimetric assay after a 72-hour exposure period. nih.gov

Research has shown that while many analogues exhibit potent cytotoxic activity against tumor cell lines, they are often non-cytotoxic toward normal cell lines, such as human fetal lung fibroblasts (MRC-5), indicating a degree of selectivity for malignant cells. nih.govresearchgate.netresearchgate.net For instance, several derivatives of goniofufurone and 7-epi-goniofufurone displayed powerful antiproliferative effects against tested tumor cells while being largely non-toxic to MRC-5 cells. nih.govnih.gov

The antiproliferative activity of these compounds has been tested against a diverse panel of human malignant cell lines, including:

Myelogenous leukemia (K562) nih.gov

Promyelocytic leukemia (HL-60) nih.gov

T-cell leukemia (Jurkat) nih.gov

Burkitt's lymphoma (Raji) nih.gov

Estrogen receptor-positive breast adenocarcinoma (MCF-7) nih.gov

Estrogen receptor-negative breast adenocarcinoma (MDA-MB 231) nih.gov

Cervix carcinoma (HeLa) nih.gov

Lung adenocarcinoma (A549) nih.gov

In one study, (+)-Goniofufurone itself was found to be completely inactive against the HL-60 cell line. nih.gov However, its synthetic analogues showed varied and sometimes potent activities. nih.gov

SAR studies have revealed that specific structural modifications significantly influence the cytotoxic potency of goniofufurone analogues.

Substitution at C-7: The introduction of a methoxy (B1213986) group at the C-7 position appears to enhance the antiproliferative effects. nih.govresearchgate.netnih.gov The 7-O-methyl derivatives of goniofufurone (compound 3 in the study) and 7-epi-(+)-goniofufurone (compound 6) were identified as particularly potent. nih.govnih.gov Compound 3 exhibited a 1177-fold higher potency than the parent goniofufurone against the MDA-MB 231 cell line and was approximately 1.5 times more active than the conventional anticancer drug doxorubicin (DOX) against the same cell line. nih.govresearchgate.netnih.gov Similarly, conformationally restricted analogues with halogen, azido, or benzyloxy groups at the C-7 position have also been investigated. researchgate.net The presence of a deoxy function at the C-7 position has also been noted as beneficial for antiproliferative activity. researchgate.netnih.gov

Substitution at C-5: The introduction of a methoxy group at the C-5 position in combination with other modifications has also been explored. nih.gov For example, 5-O-methyl-goniofufurone (compound 4) was the most active against Raji cells (IC₅₀ 8.69 μM) and showed the highest potency in K562 cell cultures (IC₅₀ 5.36 μM). nih.gov

The table below summarizes the in vitro cytotoxic activity (IC₅₀ in μM) of selected goniofufurone analogues against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Goniofufurone Analogues

Compound Cell Line IC₅₀ (μM) Reference
5-O-methyl-goniofufurone K562 5.36 nih.gov
7-O-methyl-7-epi-(+)-goniofufurone HL-60 1.63 nih.gov
Derivative 8 Jurkat 1.69 nih.gov
5-O-methyl-goniofufurone Raji 8.69 nih.gov
7-O-methyl goniofufurone MDA-MB 231 >1000x lead nih.govresearchgate.netnih.gov

Cellular Mechanism of Action

Cellular assays have provided initial insights into the mechanisms by which goniofufurone analogues exert their cytotoxic effects. Flow cytometry analysis has been a key technique in these investigations.

Apoptosis Induction: Studies have confirmed that the cytotoxic effects of potent analogues, such as the 7-O-methyl derivatives of goniofufurone and 7-epi-(+)-goniofufurone, are mediated by the induction of apoptosis. nih.govresearchgate.netnih.gov Western blot analysis further suggested that this apoptosis induction in K562 cells occurs through a caspase-dependent pathway. researchgate.net

Cell Cycle Arrest: In addition to apoptosis, these active compounds were found to induce changes in the cell cycle distribution of cancer cells. nih.govresearchgate.net Flow cytometry data revealed that treatment of K562 cells with synthesized analogues led to alterations in the cell cycle profile. nih.govnih.gov

The table below details the observed effects of goniofufurone analogues on cellular mechanisms.

Table 2: Cellular Mechanisms of Goniofufurone Analogues

Compound Class Cell Line Observed Effect Method Reference
7-O-methyl derivatives K562 Apoptosis Induction Flow Cytometry nih.govresearchgate.netnih.gov
7-O-methyl derivatives K562 Cell Cycle Changes Flow Cytometry nih.govresearchgate.netnih.gov

Advanced Analytical and Spectroscopic Characterization of 7 Goniofufurone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like 7-goniofufurone. One-dimensional and two-dimensional NMR experiments offer a comprehensive view of the proton and carbon environments within the molecule.

¹H-NMR and ¹³C-NMR are fundamental for identifying the types and number of hydrogen and carbon atoms in this compound.

¹H-NMR: The proton NMR spectrum reveals the chemical shift, integration, and multiplicity of each proton, providing clues about its electronic environment and neighboring protons. For instance, in a study of goniofufurone derivatives, specific proton signals and their coupling constants (J values) were instrumental in confirming the structural integrity of the furofuranone scaffold. nih.gov

¹³C-NMR: The carbon NMR spectrum indicates the number of unique carbon environments. The chemical shifts in the ¹³C-NMR spectrum of this compound and its analogues are characteristic of the lactone, phenyl, and furan (B31954) rings. shd-pub.org.rsresearchgate.netnih.gov For example, the carbonyl carbon of the lactone ring typically appears at a distinct downfield shift. shd-pub.org.rs

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound Derivatives Note: The following data is for derivatives of this compound and serves as an illustrative example of the types of spectroscopic information obtained.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
24.45 (d, J=3.7 Hz)81.7
33.66 (d, J=2.9 Hz)83.5
43.82-4.03 (m)80.8
54.18 (m)72.2
63.82-4.03 (m)66.9
7--
Phenyl7.29-7.43 (m)127.29-140.59
C=O-175.35

2D NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. libretexts.org This is visualized as cross-peaks in the 2D spectrum, which helps to piece together the spin systems within the molecule. researchgate.netnih.govlibretexts.org

HETCOR (Heteronuclear Correlation): The HETCOR experiment correlates proton signals with the carbon signals to which they are directly attached. nanalysis.comrutgers.edu This is essential for assigning the chemical shifts of carbon atoms based on the assignments of their attached protons. nanalysis.comrutgers.eduscribd.com The combination of COSY and HETCOR allows for the unambiguous assignment of most of the proton and carbon signals in the this compound structure. researchgate.net

In the context of natural product discovery, ¹³C NMR-based dereplication is a rapid method to identify known compounds in complex mixtures. doi.orgum.edu.mydntb.gov.ua By comparing the ¹³C NMR data of a crude extract or fraction with a database of known compounds, researchers can quickly identify the presence of molecules like this compound. doi.orgdntb.gov.ua This approach, often facilitated by software like MixONat, streamlines the process of isolating novel compounds by quickly flagging the presence of previously characterized structures. doi.org Recent studies on Goniothalamus giganteus have successfully used this method to identify goniofufurone and other styryl lactones. doi.orgacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. shd-pub.org.rs High-resolution mass spectrometry (HRMS) can determine the elemental composition of this compound with high accuracy. shd-pub.org.rsresearchgate.net The fragmentation pattern, observed in the mass spectrum, offers clues about the different structural motifs within the molecule, as weaker bonds tend to break preferentially. arizona.edulibretexts.org For instance, the loss of a phenyl group or fragments from the lactone ring can be observed, further confirming the proposed structure. acdlabs.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.netsavemyexams.com The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the lactone, and the carbon-carbon double bonds (C=C) of the phenyl ring. shd-pub.org.rsresearchgate.net The presence of a strong absorption band around 1770-1790 cm⁻¹ is indicative of the γ-lactone ring. shd-pub.org.rs

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (hydroxyl)~3481Strong, broad
C=O (lactone)~1790Strong
C-O (ether)1000-1300Strong
C-H (aromatic)3018-3031Medium

X-ray Crystallography for Absolute and Relative Stereochemical Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute and relative stereochemistry. nih.govrsc.orgsemanticscholar.org For this compound and its derivatives, single-crystal X-ray diffraction analysis has been used to unambiguously confirm the stereochemical configuration at each chiral center. nih.govresearchgate.netnih.govrsc.org This technique was crucial in establishing the relative and absolute stereochemistry of goniofufurone and its epimers, which is essential for understanding their biological activity. researchgate.netnih.govresearchgate.net The crystal structure reveals the precise spatial arrangement of the atoms, bond lengths, and bond angles, providing an unequivocal confirmation of the molecular structure. rsc.org

Flow Cytometry for Cellular Dynamics Studies

Studies have utilized flow cytometry to assess changes in the cell cycle distribution of cancer cells upon treatment with this compound analogues. nih.govresearchgate.net For instance, in K562 chronic myelogenous leukemia cells, treatment with certain 7-epi-(+)-goniofufurone analogues led to alterations in the percentage of cells in the G0/G1, S, and G2/M phases. nih.gov A notable finding was the significant increase in the sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA. nih.govexpertcytometry.com One particular analogue, compound 7, induced the most prominent sub-G1 peak in K562 cells after 72 hours of treatment. nih.gov

Furthermore, flow cytometry coupled with Annexin V staining has been employed to quantify apoptosis. expertcytometry.com Annexin V is a protein that binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis. expertcytometry.com Research has shown that analogues of this compound can induce a significant increase in the percentage of Annexin V positive cells compared to the parent compounds. nih.gov For example, analogue 7 resulted in 55.48% specific apoptosis in K562 cells after 72 hours, correlating with the observed increase in the sub-G1 peak. nih.gov

These flow cytometry-based findings confirm that the cytotoxic effects of these compounds are mediated by the induction of apoptosis and are associated with changes in cell cycle distribution. nih.govresearchgate.netnih.govnih.gov

Table 1: Effect of this compound Analogues on K562 Cell Cycle Distribution and Apoptosis

CompoundCell Cycle Phase AlterationSub-G1 Population IncreaseSpecific Apoptosis (Annexin V)
7-epi-(+)-goniofufurone (2) Slight change in G0/G1, S, and G2/M phases. nih.gov--
Analogue 6 Slight change in G0/G1, S, and G2/M phases. nih.gov~3-fold increase vs. control. nih.gov11.17% after 72h. nih.gov
Analogue 7 Slight change in G0/G1, S, and G2/M phases. nih.gov~15.5-fold increase vs. control. nih.gov55.48% after 72h. nih.gov
Analogue 10 -Increased percentage of Annexin V positive cells. nih.gov33.41% after 72h. nih.gov

Western Blot Analysis for Protein Expression and Pathway Validation

Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample, providing insights into the molecular pathways affected by a compound. azurebiosystems.com In the investigation of this compound and its derivatives, Western blotting has been crucial for validating the apoptotic pathways initiated by these compounds. researchgate.netnih.gov

Research on K562 cells treated with various this compound analogues has revealed significant changes in the expression levels of key apoptosis-regulating proteins. nih.gov The Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax, is a critical regulator of the intrinsic apoptotic pathway. cellsignal.comresearchgate.net Semi-quantitative Western blot analysis showed that certain active analogues, such as compounds 3, 4, 6, and 7, reduced the expression of the anti-apoptotic protein Bcl-2. nih.gov Conversely, other analogues increased the expression of the pro-apoptotic protein Bax. nih.gov The balance between these pro- and anti-apoptotic proteins is a key determinant of cell fate. nih.gov

Furthermore, Western blot has been used to assess the activation of caspases, which are proteases that execute the apoptotic program. bio-rad-antibodies.comabcam.com The activation of effector caspases like caspase-3 and caspase-7 is a hallmark of apoptosis. bio-rad-antibodies.com Studies have demonstrated that treatment with this compound analogues leads to the cleavage of pro-caspase-3 into its active subunits. nih.gov This activation of caspase-3 subsequently leads to the cleavage of other cellular substrates, including poly (ADP-ribose) polymerase (PARP). nih.gov The cleavage of PARP is another indicator of apoptosis. nih.gov Analogue 7, for instance, which induced a high level of apoptosis, also caused the most significant cleavage of PARP in K562 cells. nih.gov

These Western blot findings provide molecular evidence that this compound analogues can induce apoptosis through a caspase-dependent pathway involving the modulation of Bcl-2 family proteins. nih.govnih.gov

Table 2: Modulation of Apoptotic Proteins by this compound Analogues in K562 Cells

CompoundBcl-2 ExpressionBax ExpressionCaspase-3 ActivationPARP Cleavage
Analogue 3 Reduced. nih.govDecreased. nih.govIncreased. nih.govInfluenced. nih.gov
Analogue 4 Reduced. nih.govIncreased. nih.govIncreased. nih.govInfluenced. nih.gov
Analogue 5 Increased. nih.govIncreased. nih.govOver-expression of units. nih.govOver-expression of cleaved fragment. nih.gov
Analogue 6 Reduced. nih.govDecreased. nih.govIncreased. nih.govInfluenced. nih.gov
Analogue 7 Reduced. nih.govDecreased. nih.govIncreased. nih.govMost expressed level of cleavage. nih.gov
Analogue 10 Increased. nih.govIncreased. nih.govOver-expression of units. nih.govOver-expression of cleaved fragment. nih.gov

In Vitro Cytotoxicity Assays (e.g., MTT Assay)

In vitro cytotoxicity assays are essential for determining the antiproliferative effects of a compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used for this purpose. mdpi.com The assay measures the metabolic activity of cells, which is an indicator of cell viability.

The cytotoxicity of this compound and its synthesized analogues has been evaluated against a panel of human malignant cell lines using the MTT assay after 72 hours of exposure. nih.gov The cell lines tested include K562 (myelogenous leukemia), HL-60 (promyelocytic leukemia), Jurkat (T-cell leukemia), Raji (Burkitt's lymphoma), MCF-7 (estrogen receptor-positive breast adenocarcinoma), MDA-MB-231 (estrogen receptor-negative breast adenocarcinoma), HeLa (cervix carcinoma), and A549 (lung adenocarcinoma). nih.gov The results are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Studies have shown that several analogues of this compound exhibit potent antiproliferative activity. nih.govnih.gov For example, 7-O-methyl derivatives of goniofufurone (compound 3) and 7-epi-(+)-goniofufurone (compound 6) showed significantly higher potencies than their parent compounds against the MDA-MB-231 cell line. nih.govnih.gov Compound 3 was found to be almost 1.5 times more active than the commercial anticancer drug doxorubicin (B1662922) against this cell line. nih.govnih.gov The highest potency against the K562 cell line was observed with 5-O-methyl-goniofufurone (compound 4), which had an IC50 of 5.36 μM. nih.gov Against the HL-60 cell line, 7-O-methyl-7-epi-(+)-goniofufurone (compound 6) was the most potent with an IC50 of 1.63 μM. nih.gov

Importantly, the cytotoxicity of these compounds was also tested against a normal fetal lung fibroblast cell line (MRC-5) to assess their selectivity. nih.gov Many of the synthesized analogues were found to be non-cytotoxic towards these normal cells, suggesting a degree of selectivity for cancer cells. nih.govresearchgate.netnih.govnih.gov

Table 3: In Vitro Cytotoxicity (IC50, μM) of this compound and its Analogues in Various Cell Lines

CompoundK562HL-60JurkatMDA-MB-231A549MRC-5 (Normal)
(+)-Goniofufurone (1) -Inactive. nih.gov-->35. nih.gov-
7-epi-(+)-goniofufurone (2) ---->35. nih.gov-
Analogue 3 ---0.022. nih.gov2.64. nih.govNot sensitive. nih.gov
Analogue 4 5.36. nih.gov-----
Analogue 6 -1.63. nih.gov-0.048. nih.gov-Not sensitive. nih.gov
Analogue 8 --1.69. nih.gov--87.61. nih.gov
Analogue 9 ----2.58. nih.gov-
Doxorubicin (DOX) ---0.032. nih.gov~5. nih.gov-

Computational and Theoretical Studies on 7 Goniofufurone and Its Analogues

Molecular Docking Simulations for Ligand-Macromolecule Interactions

Prediction of Enzyme Inhibition Mechanisms

Without molecular docking data, the prediction of specific enzyme inhibition mechanisms for 7-Goniofufurone from a computational standpoint is not possible.

Computational Studies on Protein Target Interactions

There is a scarcity of published computational studies that identify and characterize the interactions between this compound and specific protein targets.

In Silico Screening and Virtual Drug Discovery Applications

While virtual screening is a common approach in drug discovery for identifying potential inhibitors from large compound libraries, researchgate.netnih.govnih.govmdpi.comrsc.org there are no specific reports of in silico screening campaigns that have either used this compound as a query molecule or have identified it as a hit for a particular biological target.

Computational Approaches for Structure-Based Drug Design Initiatives

Structure-based drug design relies on the three-dimensional structure of a target protein to guide the design of potent and selective inhibitors. nih.gov Although the synthesis of various this compound analogues suggests an interest in optimizing its structure for enhanced biological activity, nih.govnih.govresearchgate.net there is no explicit evidence in the literature of computational structure-based drug design approaches being employed to guide these modifications.

Q & A

Q. What are the standard protocols for synthesizing 7-Goniofufurone and its derivatives?

Synthesis typically involves palladium(II)-catalyzed oxycarbonylation of unsaturated polyols derived from D-glucose, enabling stereochemical control. Key steps include selective protection/deprotection of hydroxyl groups and methoxy group introduction at specific positions (e.g., C-7) to enhance bioactivity. Detailed procedures should include NMR monitoring and chromatographic purification to ensure intermediate purity .

Q. How is the structural identity of this compound confirmed in natural and synthetic contexts?

Structural elucidation employs a combination of IR spectroscopy, high-resolution mass spectrometry (HRMS), 1D/2D NMR (e.g., ¹H-¹H COSY, HSQC), and X-ray crystallography. For natural isolates, comparative analysis with literature data (e.g., optical rotation, melting points) is critical. Synthetic derivatives require full spectral characterization and comparison with intermediates .

Q. What in vitro models are commonly used to evaluate the antitumor activity of this compound derivatives?

Standard cell lines include MDA-MB-231 (breast cancer), A-549 (lung cancer), and K562 (leukemia). Normal cell lines like MRC-5 (lung fibroblasts) serve as controls to assess selectivity. Protocols involve MTT assays for IC₅₀ determination and dose-response curves, with doxorubicin often used as a positive control .

Q. How are natural sources of this compound identified and validated?

Plant material (e.g., Goniothalamus giganteus stem bark) is extracted with polar solvents (e.g., methanol), followed by bioassay-guided fractionation. Active fractions are purified via column chromatography, and compound identity is confirmed through spectral matching with authentic samples or synthetic standards .

Q. What spectroscopic techniques are essential for characterizing new this compound analogues?

Key techniques include:

  • ¹³C NMR for carbon skeleton verification.
  • DEPT experiments to distinguish CH₃, CH₂, and CH groups.
  • NOESY/ROESY for stereochemical assignments, particularly for epimers like 7-epi-goniofufurone .

Advanced Research Questions

Q. How should researchers design experiments to assess structure-activity relationships (SAR) in this compound derivatives?

SAR studies require systematic substitution at key positions (e.g., C-5, C-7) and comparative bioactivity testing. For example, 7-O-methylation enhances cytotoxicity by 1177-fold in MDA-MB-231 cells. Data should be analyzed using multivariate regression to isolate substituent effects from steric/electronic contributions .

Q. What methodologies address discrepancies in cytotoxicity data across studies?

Discrepancies may arise from variations in cell line passage numbers, assay conditions (e.g., incubation time), or compound purity. Solutions include:

  • Cross-validation using shared reference compounds.
  • Rigorous purity checks (HPLC ≥95%).
  • Standardized protocols for cell culture and assay replication .

Q. How can apoptosis induction by this compound derivatives be mechanistically validated?

Flow cytometry with Annexin V/PI staining confirms apoptosis. Complementary assays include caspase-3/7 activation assays and cell cycle analysis (e.g., G₀/G₁ arrest in K562 cells). Western blotting for pro-apoptotic proteins (e.g., Bax, Bcl-2) provides molecular-level evidence .

Q. What strategies ensure reproducibility in synthesizing this compound analogues?

  • Document reaction conditions (temperature, catalyst loading) in detail.
  • Provide full spectroscopic data for intermediates in supplementary materials.
  • Use chiral HPLC to verify enantiomeric purity, especially for epimeric mixtures .

Q. How should researchers statistically compare bioactivity data between this compound derivatives and reference drugs?

Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) and confidence intervals. For IC₅₀ values, nonlinear regression models (e.g., four-parameter logistic curves) ensure accurate potency rankings .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.